N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-3-5-21(6-4-18)29-16-20-13-19-14-25-26(36-12-11-35-25)15-24(19)31(28(20)33)17-27(32)30-22-7-9-23(34-2)10-8-22/h3-10,13-15,29H,11-12,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZXWSMXAZTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate diol precursors and acid catalysts.
Functional Group Modifications: The methoxy, methyl, and acetamide groups are introduced through various substitution reactions using reagents such as methoxybenzene, methylamine, and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
Chemical Reactions Analysis
Step 1: Quinoline Core Formation
The quinoline framework is typically synthesized via Friedländer condensation or Skraup synthesis , followed by dioxino ring formation through cyclization reactions involving oxalyl chloride or similar reagents.
Step 3: Final Assembly
The 4-methoxyphenyl group is incorporated via amidation to form the acetamide moiety. This step may involve coupling agents like EDC or DCC to activate the carboxylic acid group.
| Reaction | Reagents/Conditions | Key Steps |
|---|---|---|
| Quinoline formation | Oxalyl chloride, DMF, heat | Cyclization to form dioxino ring |
| Amination | (4-Methylphenyl)amine, THF | Nucleophilic substitution at position 8 |
| Acetamide formation | Chloroacetyl chloride, pyridine | Acetylation of amine group |
Hydrolysis of Acetamide
The acetamide group can undergo acidic or basic hydrolysis to yield the corresponding amine and carboxylic acid:
This reaction is relevant in biological systems where enzymatic cleavage may occur .
Dioxino Ring Opening
The dioxino ring may undergo ring-opening reactions under acidic or basic conditions, leading to fragmentation of the heterocyclic structure:
Such reactions are critical in understanding the compound’s stability and reactivity.
Demethylation of Methoxy Groups
The methoxyphenyl substituents may participate in demethylation under oxidative conditions (e.g., with HBr or BBr₃):
This reaction alters the compound’s electronic properties and solubility .
Comparison of Related Compounds and Reactions
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide exhibit significant antimicrobial activity . For instance:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | 5.0 |
This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis.
Anticancer Potential
The anticancer properties of this compound have been evaluated through various assays:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay (A431 cells) | 12.0 |
In studies involving A431 vulvar epidermal carcinoma cells, the compound demonstrated an ability to inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties . It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine Inhibition | 15.0 |
This activity indicates potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a focused study on quinoline derivatives, this compound was found to effectively inhibit the proliferation of cancer cells with an IC50 value of 12 µM. The study highlighted the compound's role in apoptosis induction and cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that N-benzyl derivatives exhibited substantial antibacterial activity against common pathogens. The compound achieved an IC50 value of 5 µM against bacterial growth, underscoring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s [1,4]dioxino[2,3-g]quinolin core is shared with several analogs (Table 1). Key differences lie in substituent groups, which influence physicochemical and biological properties:
Table 1: Structural Comparison of Analogous Compounds
Biological Activity
N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including its antioxidant, anticancer properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C29H29N3O5
- Molecular Weight : 499.6 g/mol
The structural complexity of this compound is indicative of its potential versatility in biological applications. The presence of methoxy and methyl groups may enhance its pharmacological properties.
Biological Activity
1. Antioxidant Activity
Several studies have investigated the antioxidant properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant DPPH radical scavenging activity, suggesting that they can effectively neutralize free radicals. The antioxidant activity of some derivatives was reported to be approximately 1.4 times greater than that of ascorbic acid .
2. Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer effects:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Results : It was found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Pathways : Similar compounds have been shown to inhibit pathways critical for tumor growth and metastasis. For example, compounds targeting the mitogen-activated protein kinase (MAPK) pathway have demonstrated reduced proliferation in malignant cells .
Case Studies and Research Findings
A few notable studies highlight the biological activities associated with this compound:
Q & A
Basic: What are the common synthetic routes for this compound, and how can their efficiencies be compared?
Answer:
The synthesis typically involves multi-step pathways, including:
- Coupling reactions (e.g., amide bond formation via active esters or carbodiimide-mediated activation) .
- Protecting group strategies for sensitive functional groups, such as methoxy or amino moieties, to prevent side reactions .
- Final deprotection and purification using column chromatography or recrystallization .
Efficiency is assessed by:
- Yield optimization : For example, low yields (~2-5% overall) in multi-step syntheses highlight the need for optimizing catalysts (e.g., DMAP in acetylation) or reaction conditions (e.g., solvent polarity, temperature gradients) .
- Scalability : Pilot-scale reactions may require adjustments in solvent volume or mixing efficiency .
Advanced: How can computational methods like quantum chemical calculations be integrated into designing novel derivatives?
Answer:
- Reaction Path Search : Tools like quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rational design of derivatives with modified substituents (e.g., fluorinated groups for enhanced bioactivity) .
- Machine Learning (ML) : Training ML models on existing reaction datasets (e.g., PubChem data ) identifies patterns in substituent effects on solubility or stability.
- Feedback Loops : Experimental data (e.g., NMR or HPLC purity ) refine computational models, accelerating iterative design .
Basic: What spectroscopic techniques are critical for confirming the structure, and how can conflicting NMR data be resolved?
Answer:
- Essential Techniques :
- Conflict Resolution :
Advanced: What strategies reconcile contradictory biological activity data across studies?
Answer:
- Assay Standardization :
- Meta-Analysis :
- Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Cross-reference with structural analogs (e.g., substituent effects on logP ).
Basic: What solvent systems and purification methods are optimal for isolating this compound post-synthesis?
Answer:
- Solvent Selection :
- Purification :
Advanced: How can AI-driven platforms enhance reaction optimization for this compound?
Answer:
- COMSOL Multiphysics Integration :
- Simulate mass transfer limitations in heterogeneous reactions (e.g., catalyst loading effects) .
- Autonomous Experimentation :
- AI algorithms adjust parameters (e.g., temperature, stoichiometry) in real-time using robotic platforms .
- Data-Driven Optimization :
- Train neural networks on historical yield data to predict optimal conditions (e.g., Bayesian optimization) .
Advanced: How can statistical Design of Experiments (DoE) improve reaction scalability?
Answer:
- Factorial Design : Screen variables (e.g., catalyst concentration, reaction time) to identify critical factors .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. enantiomeric excess) .
- Case Study : A 2³ factorial design reduced side-product formation by 40% in a related quinoline synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
